molecular formula C6H12ClNO4 B015098 O-Acetyl-L-homoserine hydrochloride CAS No. 250736-84-6

O-Acetyl-L-homoserine hydrochloride

Cat. No.: B015098
CAS No.: 250736-84-6
M. Wt: 197.62 g/mol
InChI Key: LFZHWEFUZURWRL-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Acetyl-L-homoserine hydrochloride: is a derivative of L-homoserine, an amino acid that plays a crucial role in the biosynthesis of methionine and other essential compounds. It is a colorless to white crystalline powder that is soluble in water and some organic solvents. This compound is significant in biochemical research and industrial applications due to its role as an intermediate in the synthesis of high-value chemicals such as L-methionine and γ-butyrolactone .

Mechanism of Action

Target of Action

O-Acetyl-L-homoserine (OAH) is a potential platform chemical for the production of high-value compounds . . Therefore, its primary targets are the enzymes involved in these biosynthetic pathways.

Mode of Action

OAH interacts with its targets through enzymatic reactions. When L-homoserine is used as the precursor, it needs to be activated by HCl before reacting with methanethiol to produce L-methionine . When oah is selected as the precursor, it can directly react with methanethiol or 3-methylthiopropionaldehyde to form l-methionine .

Biochemical Pathways

The biosynthetic pathway of OAH can be divided into two parts: the homoserine metabolic pathway and the acetyl coenzyme A (acetyl-CoA) metabolic pathway . The balance between these two pathways is crucial for the efficient production of OAH .

Pharmacokinetics

It is known that the production of oah can be enhanced by strengthening certain pathways and supplementing with certain feedstocks .

Result of Action

The result of OAH’s action is the production of high-value compounds such as L-methionine . L-methionine is an essential amino acid for humans and other animals, playing an important role in food, pharmaceuticals, and feed additives .

Action Environment

The action of OAH can be influenced by various environmental factors. For instance, the production of OAH can be enhanced by adding certain feedstocks such as acetate, citrate, and pantothenate . Furthermore, the expression of certain enzymes can be strengthened via strong promoters to increase the titer of OAH .

Biochemical Analysis

Biochemical Properties

O-Acetyl-L-homoserine hydrochloride plays a crucial role in biochemical reactions, particularly in the biosynthesis of methionine. It interacts with several enzymes and proteins, including L-homoserine acetyltransferase, which catalyzes the acetylation of L-homoserine to form O-Acetyl-L-homoserine. This interaction is essential for the subsequent conversion of O-Acetyl-L-homoserine to methionine through the action of methionine synthase . Additionally, this compound can interact with other biomolecules involved in metabolic pathways, influencing the overall metabolic flux and production of related compounds.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in microbial cells such as Escherichia coli and Corynebacterium glutamicum, the presence of this compound can enhance the production of methionine and other related compounds by altering the expression of genes involved in these pathways . This modulation can lead to increased metabolic activity and improved production yields in industrial fermentation processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. It acts as a substrate for L-homoserine acetyltransferase, facilitating the acetylation of L-homoserine. This acetylation is a critical step in the biosynthesis of methionine, as it enables the subsequent conversion of O-Acetyl-L-homoserine to methionine by methionine synthase . Additionally, this compound may influence gene expression by interacting with regulatory proteins and transcription factors, thereby modulating the expression of genes involved in amino acid biosynthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be relatively stable under controlled conditions, but its degradation can occur over extended periods, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, it may enhance the production of methionine and other related compounds without causing adverse effects. At higher dosages, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects observed in these studies indicate the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of methionine and other amino acids. It interacts with enzymes such as L-homoserine acetyltransferase and methionine synthase, which play key roles in these pathways . The presence of this compound can influence metabolic flux and metabolite levels, leading to changes in the production of methionine and other related compounds. Additionally, it may interact with cofactors and other biomolecules that regulate these pathways, further modulating metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes through specific transporters or binding proteins, facilitating its uptake and distribution within cells . Once inside the cells, this compound can localize to specific compartments or organelles, where it exerts its effects on metabolic pathways and cellular processes.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or mitochondria, where it interacts with enzymes and proteins involved in amino acid biosynthesis. The specific localization of this compound can affect its interactions with biomolecules and its overall impact on cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetyl-L-homoserine hydrochloride typically involves the acetylation of L-homoserine. One common method is the enzymatic conversion using L-homoserine acetyltransferase. This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to L-homoserine, forming O-Acetyl-L-homoserine . The reaction conditions often include a buffered aqueous solution with a pH around 7.4, the presence of magnesium ions (Mg²⁺), and the substrates acetyl-CoA and L-homoserine .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation. Strains of Corynebacterium glutamicum and Escherichia coli are commonly used due to their efficiency in producing amino acids and their derivatives . By introducing exogenous L-homoserine acetyltransferase and optimizing the expression of key enzymes, significant yields of O-Acetyl-L-homoserine can be achieved. For instance, engineered strains of Corynebacterium glutamicum have been reported to produce up to 17.4 g/L of O-Acetyl-L-homoserine in a 5-L bioreactor .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Acetyl-L-homoserine hydrochloride is unique due to its role as an intermediate in the biosynthesis of methionine and its potential for industrial production through microbial fermentation. Its ability to be synthesized efficiently using engineered microbial strains makes it a valuable compound for both research and industrial applications .

Properties

IUPAC Name

(2S)-4-acetyloxy-2-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZHWEFUZURWRL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Acetyl-L-homoserine hydrochloride
Reactant of Route 2
O-Acetyl-L-homoserine hydrochloride
Reactant of Route 3
Reactant of Route 3
O-Acetyl-L-homoserine hydrochloride
Reactant of Route 4
O-Acetyl-L-homoserine hydrochloride
Reactant of Route 5
O-Acetyl-L-homoserine hydrochloride
Reactant of Route 6
O-Acetyl-L-homoserine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.